molecular formula C18H20N4O3S B2516727 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 1203138-20-8

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2516727
CAS No.: 1203138-20-8
M. Wt: 372.44
InChI Key: AKPIJGVKQBEAFS-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure incorporating two privileged pharmacophores: a 1-isopropyl-1H-pyrazole-5-carboxamide moiety and a 4-(3,4-dimethoxyphenyl)thiazole group . Pyrazole-based scaffolds are recognized as prominent structures in drug discovery due to their extensive therapeutic profile, which includes potential anti-inflammatory, antimicrobial, and anticancer activities . The integration of a thiazole ring, a common feature in bioactive molecules, further enhances the compound's potential as a key intermediate for developing novel therapeutic agents. The specific 3,4-dimethoxyphenyl substituent is a structural feature often associated with biological activity in various known active compounds. The carboxamide linker is a classic element in medicinal chemistry that can be crucial for forming hydrogen bonds with biological targets, such as enzymes or receptors . This combination of features makes this compound a valuable chemical tool for researchers exploring new biologically active compounds, investigating structure-activity relationships (SAR), and screening for hits in drug discovery campaigns. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)22-14(7-8-19-22)17(23)21-18-20-13(10-26-18)12-5-6-15(24-3)16(9-12)25-4/h5-11H,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPIJGVKQBEAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrazole-Thiazole Carboxamides ()

Compounds such as 3a–3p (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) share a pyrazole-thiazole backbone but differ in substituents:

  • 3a : Phenyl groups at both pyrazole and aryl positions, with a methyl group at C3.
  • 3b/3e : Chlorophenyl substituents, enhancing electron-withdrawing effects.
  • 3d : Fluorophenyl group, introducing polar electronegativity.

Key Differences from Target Compound :

  • The target compound lacks chloro or fluoro substituents, instead incorporating 3,4-dimethoxy groups, which may improve solubility and alter electronic properties.
  • The isopropyl group on the pyrazole (target) introduces steric bulk compared to methyl or aryl groups in analogs .
Thiazole-Benzamide Derivatives ()

Compounds like 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature thiazole cores linked to benzamide or isonicotinamide groups.

  • 4d: Morpholinomethyl substituent enhances hydrophilicity.

Key Differences :

  • The target compound’s pyrazole-carboxamide linkage contrasts with the benzamide/isonicotinamide in 4d–4i .
  • The dimethoxyphenyl group (target) is less polar than dichlorophenyl or pyridinyl substituents, impacting logP and membrane permeability .

Physicochemical Properties

Melting Points and Solubility
  • 3a () : mp 133–135°C (lower than chloro-substituted analogs like 3b , mp 171–172°C), indicating that electron-donating groups reduce packing efficiency .
  • 4d–4i () : Polar substituents (e.g., morpholine) likely increase aqueous solubility compared to the target’s lipophilic isopropyl group .
Spectral Data
  • 4d () : IR peaks at 3180 cm⁻¹ (N-H stretch) confirm carboxamide functionality, similar to the target .

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S and features a thiazole ring, a pyrazole moiety, and a dimethoxyphenyl group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The results indicate promising activity with growth inhibition values (GI50) of approximately 3.79 µM for MCF7 cells and 12.50 µM for SF-268 cells .

Table 1: Anticancer Activity Data

Cell LineGI50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. In vitro studies showed that it can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% and 93%, respectively, at concentrations of 10 µM . These findings suggest its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CytokineInhibition (%) at 10 µMReference
TNF-α85%
IL-693%

3. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. It showed promising results against various bacterial strains, including E. coli and Bacillus subtilis, with effective inhibition comparable to standard antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation:

  • Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase with an IC50 value of approximately 0.067 µM, which is significant for its anticancer properties .
  • Cytokine Modulation : By inhibiting TNF-α and IL-6 production, it may exert its anti-inflammatory effects through modulation of immune responses .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent for breast cancer .
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to reduced joint swelling and inflammation markers, further supporting its anti-inflammatory potential .

Q & A

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and plasma show degradation half-lives (t₁/₂) of >24 hours. LC-MS identifies degradation products (e.g., hydrolyzed carboxamide). Accelerated stability testing (40°C/75% RH) confirms no significant decomposition over 30 days .

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